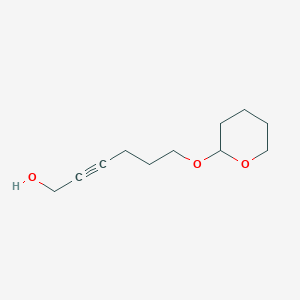

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

概要

説明

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is an organic compound that features a tetrahydropyran ring attached to a hexynol chain. This compound is notable for its unique structure, which combines a cyclic ether with an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in synthetic organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method is the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ether can then be subjected to further reactions to introduce the alkyne functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Acid-catalyzed hydrolysis using acetic acid in a tetrahydrofuran/water solution or p-toluenesulfonic acid in water.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted ethers or alcohols.

科学的研究の応用

Unfortunately, the search results do not provide direct information focusing solely on the applications of the compound "6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol" . However, the compound is mentioned in the context of synthesizing pheromone components .

Synthesis of Pheromone Components

This compound is used as an intermediate in the stereoselective synthesis of (4E,6Z)-Hexadecadien-1-ol, a pheromone component of the persimmon fruit moth, Stathmopoda masinissa .

- The synthesis involves the stereoselective formation of a (4E) double bond through hydroxymethylation of 4-(2-tetrahydropyranyloxy)-1-pentyn .

- The 6Z-double bond is formed by the Wittig reaction of 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al and n-decyltriphenylphosphonium bromide .

The synthetic route involves several steps, including :

- Hydroxymethylation : 4-(2-tetrahydropyranyloxy)-1-pentyn undergoes hydroxymethylation to form 6-(2-Tetrahydropyranyloxy)-2-hexyn-1-ol .

- Reduction : Reduction of 6-(2-Tetrahydropyranyloxy)-2-hexyn-1-ol to (E)-enol using LiAlH4 in THF .

- Oxidation : Oxidation of the (E)-enol with pyridinium chlorochromate (PCC) in dichloromethane to yield the corresponding aldehyde .

- Wittig Olefination : The aldehyde undergoes Wittig olefination with n-decylidene triphenylphosphorane using potassium ter-butoxide (PTB) in THF at -78°C .

- Depyranylation : Removal of the tetrahydropyranyl protecting group using 4-toluenesulphonic acid (PTSA) in methanol to yield (E4,Z6)-4,6-Hexadecadien-1-ol .

- Acetylation : Conversion to (E4,Z6)-4,6-Hexadecadien-1-ol acetate via treatment with acetyl chloride and pyridine in dichloromethane .

- Oxidation : Oxidation with Pyridinium Chlorochromate (PCC) and sodium acetate in dichloromethane at 0°C to yield (E4,Z6)-4,6-Hexadecadienal .

作用機序

The mechanism of action of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol involves its ability to act as a protecting group for alcohols. The tetrahydropyran ring can be easily attached and removed under mild conditions, making it a versatile tool in organic synthesis. The alkyne and alcohol functionalities allow for further chemical modifications, enabling the synthesis of a wide range of compounds.

類似化合物との比較

Similar Compounds

2-(tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure with an ethyl chain instead of a hexynol chain.

4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid: Contains a benzenecarboxylic acid group attached to the hexyl chain.

Uniqueness

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows for a diverse range of chemical reactions and applications. Its ability to act as a protecting group for alcohols while also undergoing various chemical transformations makes it a valuable compound in synthetic organic chemistry.

生物活性

6-(Tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-hexyn-1-ol with dihydropyran in the presence of an acid catalyst. The product is purified through column chromatography, yielding a colorless oil with specific NMR and mass spectrometry characteristics .

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a tetrahydropyran ring, which is known for its stability and ability to engage in hydrogen bonding, potentially enhancing biological interactions.

Antimicrobial Properties

Research indicates that compounds containing tetrahydropyran moieties exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. The compound showed selective cytotoxicity towards breast cancer (MCF7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal fibroblast cells. This selectivity suggests potential as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways. This pathway is crucial for programmed cell death, making it a target for therapeutic interventions in cancer treatment .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives, including this compound. The compound was tested against a panel of pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The results underscore its potential as a natural antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated MCF7 cells with varying concentrations of this compound. The findings indicated that concentrations above 10 µM significantly reduced cell viability by over 50% after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an anticancer agent .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 | Effect |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 32 µg/mL | Inhibition of growth |

| Cytotoxicity | MCF7 (breast cancer) | IC50 = 10 µM | Induction of apoptosis |

| Cytotoxicity | A549 (lung cancer) | IC50 = 15 µM | Induction of apoptosis |

特性

IUPAC Name |

6-(oxan-2-yloxy)hex-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,2-3,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRBCXHVYAKSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453428 | |

| Record name | 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66084-35-3 | |

| Record name | 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。